2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(8-(4-Methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an imidazo[2,1-c][1,2,4]triazin core, which is known for its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the imidazo[2,1-c][1,2,4]triazin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a suitable methoxyphenyl derivative reacts with the imidazo[2,1-c][1,2,4]triazin core.
Attachment of the N-(p-tolyl)acetamide group: This is usually done through an amide coupling reaction, where the acetamide derivative is coupled with the intermediate product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups within the imidazo[2,1-c][1,2,4]triazin core, potentially forming hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride) are typically employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(8-(4-Methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s stability and unique structure make it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in various assays to study its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their function.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or allosteric sites on target molecules, thereby altering their activity and downstream effects.
Comparison with Similar Compounds
- 2-(8-(4-Methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(phenyl)acetamide
- 2-(8-(4-Methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide
Uniqueness:
- The presence of the p-tolyl group in 2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide provides unique steric and electronic properties that can influence its reactivity and interaction with molecular targets.
- The specific arrangement of functional groups in this compound may result in distinct biological activity compared to its analogs.
Properties
IUPAC Name |
2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-14-3-5-15(6-4-14)22-18(27)13-26-20(29)19(28)25-12-11-24(21(25)23-26)16-7-9-17(30-2)10-8-16/h3-10H,11-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWAFRVSYZKVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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